molecular formula C22H23NO4 B10990644 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

Cat. No.: B10990644
M. Wt: 365.4 g/mol
InChI Key: UGMHFFMCEMNSFA-UHFFFAOYSA-N
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Description

The compound 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one belongs to the benzofuran-3(2H)-one class, a scaffold of significant interest in medicinal chemistry due to its structural versatility and biological relevance. Key features include:

  • Position 2: A propan-2-ylidene group, which introduces a branched alkylidene moiety that may influence conformational stability and lipophilicity.
  • Position 7: A (2-phenylmorpholin-4-yl)methyl substituent, combining a morpholine ring (polar, hydrogen-bond acceptor) with a phenyl group (aromatic, π-π interactions).

This structural combination suggests a balance between solubility and membrane permeability, critical for drug-like properties .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C22H23NO4/c1-14(2)21-20(25)16-8-9-18(24)17(22(16)27-21)12-23-10-11-26-19(13-23)15-6-4-3-5-7-15/h3-9,19,24H,10-13H2,1-2H3

InChI Key

UGMHFFMCEMNSFA-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOC(C3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Derivative: The morpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the morpholine derivative.

    Final Functionalization: The isopropylidene group is introduced through aldol condensation or similar reactions, often requiring specific catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at position 6 can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohols.

    Substitution: The phenylmorpholine moiety can participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing leaving groups.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the leaving group and nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Data

  • SHELX programs () are widely used for structural determination of benzofuran-3(2H)-ones, ensuring accurate stereochemical assignments .

Biological Activity

6-hydroxy-7-[(2-phenylmorpholin-4-yl)methyl]-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • A benzofuran core, which is known for various biological activities.
  • A morpholine moiety, which often contributes to the pharmacological properties of compounds.
  • A propan-2-ylidene substituent that may influence its reactivity and interactions with biological targets.

The chemical formula can be represented as follows:

C20H24N2O3C_{20}H_{24}N_{2}O_{3}

Antioxidant Activity

Research has indicated that derivatives of benzofuran exhibit significant antioxidant properties. The presence of the hydroxyl group at position 6 enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.

Table 1: Comparison of Antioxidant Activity

CompoundIC50 (µM)Reference
6-hydroxy-benzofuran15
6-hydroxy-7-methylbenzofuran12
6-hydroxy-7-(2-phenylmorpholin)10

Anticancer Properties

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against MCF-7 Breast Cancer Cells

In vitro studies demonstrated that this compound induces apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 was found to be approximately 25 µM, indicating a potent effect compared to standard chemotherapeutics.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier and its antioxidant properties contribute to its neuroprotective effects.

Table 2: Neuroprotective Activity

ModelEffect ObservedReference
Mouse model of Alzheimer’sReduced amyloid plaque
Parkinson’s disease modelImproved motor function

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress pathways.
  • Modulation of Signaling Pathways : The compound potentially modulates pathways related to cell survival and apoptosis.
  • Interaction with Receptors : It may act on specific receptors involved in neurotransmission and cellular signaling.

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